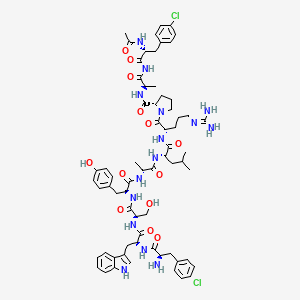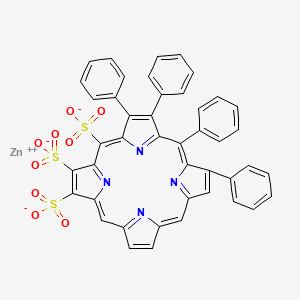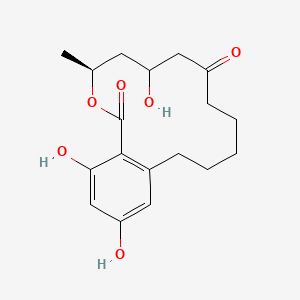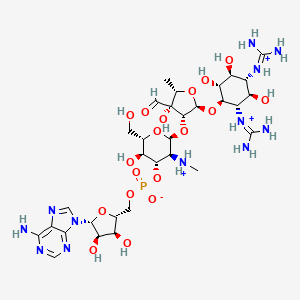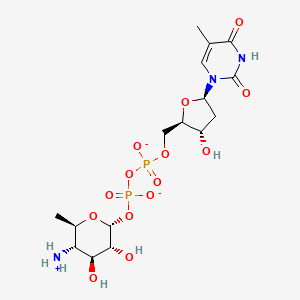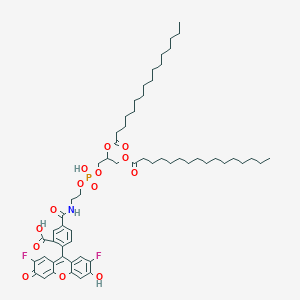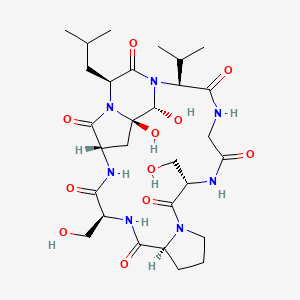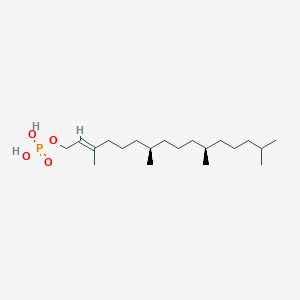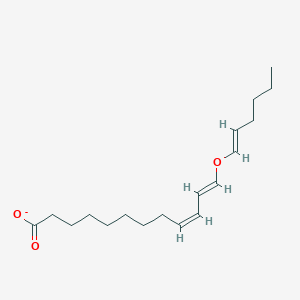![molecular formula C20H19O5- B1263843 3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)
3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylxanthohumol(1-) is a phenolate anion that is the conjugate base of xanthohumol, obtained by deprotonation of the 1-hydroxy group. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a desmethylxanthohumol.
Scientific Research Applications
Photochemical Reactions : A study on the photochemical reactions of similar compounds revealed insights into the formation of various products through a dissociation-radical recombination mechanism. This has implications for understanding and manipulating photochemical processes in various applications (Carroll & Hammond, 1972).
Polymer Synthesis and Characterization : Research on UV cross-linkable polymers based on triazine, incorporating similar phenol derivatives, highlights the potential for developing advanced materials with enhanced photocrosslinking properties. This could be significant in areas like coatings and adhesives (Suresh et al., 2016).
Natural Product Chemistry : Studies on natural products have identified new phenol derivatives from various natural sources. These findings contribute to the field of natural product chemistry and can lead to the discovery of new substances with potential therapeutic or industrial applications (Duan et al., 2015).
Bioactive Compounds : Research on polyprenylated acylphloroglucinols, which are structurally similar, from Hypericum scabrum, indicates the potential for these compounds in bioactivity studies, possibly leading to the development of new pharmaceuticals (Liu et al., 2014).
Antimicrobial Studies : The synthesis of compounds structurally related to the one and their testing for antimicrobial activities suggests potential applications in developing new antimicrobial agents (Patel et al., 2009).
Chemical Synthesis : Studies on the alkylation of similar compounds and their catalytic rearrangement could have implications for the development of new synthetic methodologies in organic chemistry (Piccardi et al., 1977).
Biosynthesis Applications : Research on the biosynthesis of functional polyhydroxyalkanoates by engineered bacteria, using similar compounds, suggests applications in biotechnology and industrial production of biodegradable plastics (Yu et al., 2020).
properties
Molecular Formula |
C20H19O5- |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3,5-dihydroxy-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-enyl)phenolate |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/p-1/b10-6+ |
InChI Key |
FUSADYLVRMROPL-UXBLZVDNSA-M |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)[O-])C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



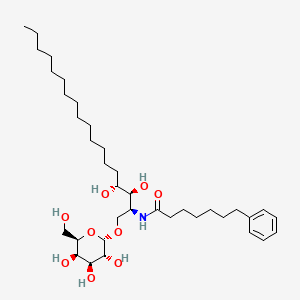
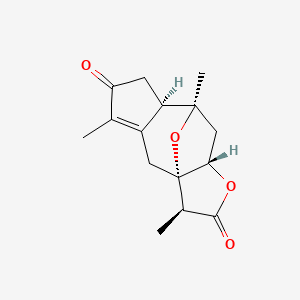
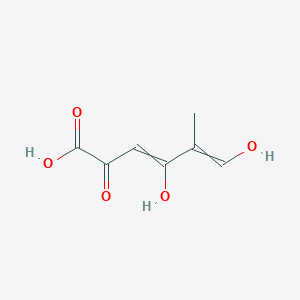
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)
